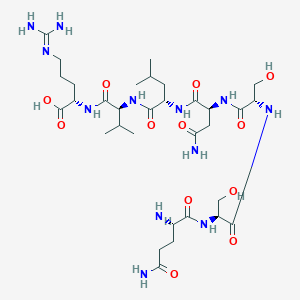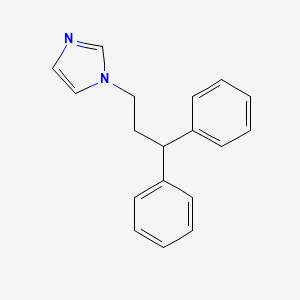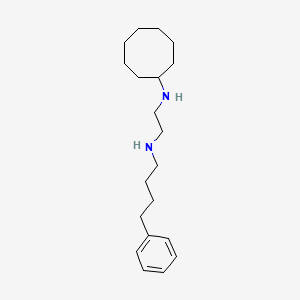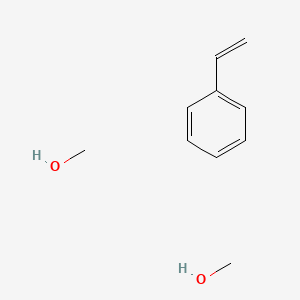
Methanol--ethenylbenzene (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanol–ethenylbenzene (2/1) can be synthesized through a process involving the reaction of methanol with ethenylbenzene under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. The reaction typically occurs at elevated temperatures and pressures to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of methanol–ethenylbenzene (2/1) involves large-scale reactors where methanol and ethenylbenzene are combined in the presence of a catalyst. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methanol–ethenylbenzene (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The aromatic ring of ethenylbenzene allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Methanol–ethenylbenzene (2/1) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which methanol–ethenylbenzene (2/1) exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, methanol can be metabolized by alcohol dehydrogenase to formaldehyde, which then undergoes further reactions. Ethenylbenzene can participate in polymerization reactions, forming polystyrene and other materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol–ethenylbenzene (2/1): Similar to methanol–ethenylbenzene (2/1), but with ethanol instead of methanol.
Methanol–propylbenzene (2/1): A compound where propylbenzene replaces ethenylbenzene.
Methanol–ethylbenzene (2/1): Ethylbenzene is used instead of ethenylbenzene.
Uniqueness
Methanol–ethenylbenzene (2/1) is unique due to the specific combination of methanol and ethenylbenzene, which imparts distinct chemical and physical properties. The presence of both an alcohol and an aromatic compound allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Numéro CAS |
444843-36-1 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
methanol;styrene |
InChI |
InChI=1S/C8H8.2CH4O/c1-2-8-6-4-3-5-7-8;2*1-2/h2-7H,1H2;2*2H,1H3 |
Clé InChI |
MFUQZJSQKNJAAB-UHFFFAOYSA-N |
SMILES canonique |
CO.CO.C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
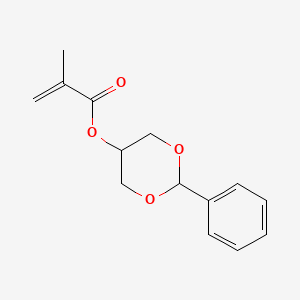
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
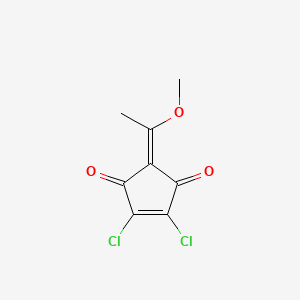
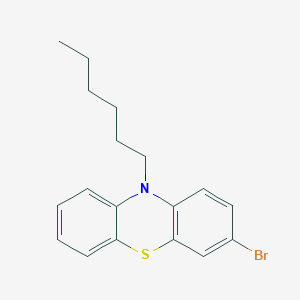
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
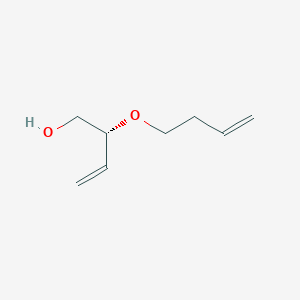


![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
